![molecular formula C11H8ClFN2 B1397939 Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro- CAS No. 1139432-30-6](/img/structure/B1397939.png)
Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-
Overview
Description
“Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is a chemical compound with the molecular formula C11H9ClN2 . It is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is represented by the SMILES notation: C1=CN=C(N=C1)C2=CC=C(C=C2)CCl . This indicates that the compound contains a pyrimidine ring attached to a phenyl group via a chloromethyl bridge .Physical And Chemical Properties Analysis
The molecular weight of “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is 204.657 g/mol . Other physical and chemical properties specific to this compound are not detailed in the retrieved papers.Scientific Research Applications
Synthesis of Quinazolinone and Quinazoline Derivatives
This compound can be used in the synthesis of quinazolinone and quinazoline derivatives . These derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Anticancer Research
In the field of anticancer research, this compound can serve as a key intermediate in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones, utilizing o-anthranilic acids as starting materials, has been described .
Antibacterial Agents
Quinazolinone and quinazoline derivatives, which can be synthesized using this compound, have shown promising antibacterial properties . This makes them valuable in the development of novel classes of antibacterial agents .
Anti-inflammatory Agents
Quinazolinone and quinazoline derivatives also exhibit anti-inflammatory properties . Therefore, this compound could potentially be used in the development of new anti-inflammatory drugs .
Antifungal Agents
The derivatives of quinazolinone and quinazoline have demonstrated antifungal properties . This suggests that this compound could be used in the synthesis of new antifungal agents .
Antimalarial Agents
Quinazolinone and quinazoline derivatives have shown potential as antimalarial agents . This compound could therefore play a role in the development of new treatments for malaria .
Safety and Hazards
“Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” is known to cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
While the future directions specific to “Pyrimidine, 2-[4-(chloromethyl)phenyl]-5-fluoro-” are not explicitly mentioned in the retrieved papers, research in the field of pyrimidines is ongoing. Pyrimidines and their derivatives continue to be of interest due to their wide range of pharmacological effects . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .
Mechanism of Action
Target of Action
It’s known that chloromethyl groups often target nucleophilic sites in biological molecules .
Mode of Action
The mode of action of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine involves interactions with its targets through nucleophilic substitution reactions . The chloromethyl group is susceptible to attack by nucleophiles, leading to the formation of a new bond . This reaction can occur via an SN1 or SN2 pathway, depending on the nature of the substrate .
Biochemical Pathways
Compounds with similar structures have been shown to participate in nucleophilic substitution reactions, which can impact various biochemical pathways .
Pharmacokinetics
The presence of a chloromethyl group may influence the compound’s bioavailability, as it can undergo reactions that modify the compound’s structure .
Result of Action
The compound’s reactivity suggests it could potentially modify biological molecules, leading to changes in their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-(Chloromethyl)phenyl)-5-fluoropyrimidine. Factors such as pH, temperature, and the presence of other reactive species can impact the rate and outcome of the reactions it undergoes .
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-fluoropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-5-8-1-3-9(4-2-8)11-14-6-10(13)7-15-11/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUHYGHPKNGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NC=C(C=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201254777 | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1139432-30-6 | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1139432-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Chloromethyl)phenyl]-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201254777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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